5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one
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Overview
Description
5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one: is a complex organic compound belonging to the class of heterocyclic compounds It features a thiophene ring fused to a pyrimidinone structure, with additional phenyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one . One common synthetic route involves the cyclization of appropriately substituted thiophene derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups within the compound.
Substitution: : Substitution reactions can replace one or more substituents on the compound with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: : The compound's unique structure makes it suitable for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one: can be compared to other similar heterocyclic compounds, such as:
Pyrido[2,3-d]pyrimidin-7(8H)-ones: : These compounds share structural similarities but may differ in their substituents and functional groups.
Thiophene derivatives: : Other thiophene-based compounds may have different substituents or fused rings, leading to variations in their chemical properties and applications.
The uniqueness of This compound
Properties
IUPAC Name |
8-chloro-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3OS/c20-16-12-8-4-5-9-13(12)17-21-18-15(19(24)23(17)22-16)14(10-25-18)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLKUREKIRULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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